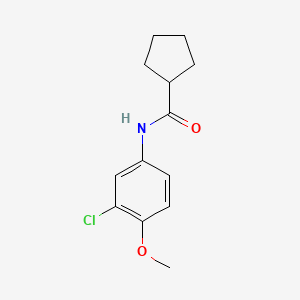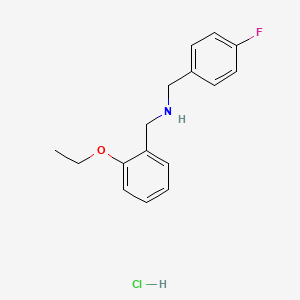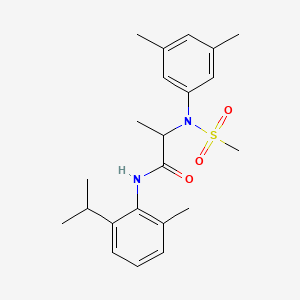![molecular formula C21H20N2O4S B4173101 N-[4-(aminosulfonyl)phenyl]-2-(4-biphenylyloxy)propanamide](/img/structure/B4173101.png)
N-[4-(aminosulfonyl)phenyl]-2-(4-biphenylyloxy)propanamide
描述
N-[4-(aminosulfonyl)phenyl]-2-(4-biphenylyloxy)propanamide, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase-2 (COX-2) enzyme activity. This drug has been extensively studied for its potential in treating various diseases, including cancer, inflammation, and neurological disorders.
作用机制
N-[4-(aminosulfonyl)phenyl]-2-(4-biphenylyloxy)propanamide selectively inhibits COX-2 enzyme activity, which is responsible for the production of prostaglandins that are involved in inflammation and pain. COX-2 is upregulated in response to various stimuli, including inflammation, injury, and cancer, and its inhibition by this compound leads to a reduction in prostaglandin production. Unlike traditional NSAIDs, such as aspirin and ibuprofen, which also inhibit COX-1 enzyme activity, this compound does not affect the production of prostaglandins that are involved in maintaining the integrity of the gastrointestinal tract and renal function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing inflammation, inducing apoptosis, blocking angiogenesis, improving cognitive function, and reducing neuronal damage. In animal models of cancer, this compound has been shown to inhibit tumor growth and induce apoptosis by activating caspase-3 and -9. In animal models of inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In animal models of neurological disorders, this compound has been shown to improve cognitive function and reduce neuronal damage by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
N-[4-(aminosulfonyl)phenyl]-2-(4-biphenylyloxy)propanamide has several advantages and limitations for lab experiments. One advantage is its selectivity for COX-2 enzyme activity, which allows for the study of the specific role of COX-2 in various diseases. Another advantage is its ability to cross the blood-brain barrier, which allows for the study of its effects on the central nervous system. However, one limitation is its potential for off-target effects, which may interfere with the interpretation of experimental results. Another limitation is its relatively short half-life, which may require frequent dosing in animal studies.
未来方向
N-[4-(aminosulfonyl)phenyl]-2-(4-biphenylyloxy)propanamide has several potential future directions for research. One direction is the development of more selective COX-2 inhibitors that have fewer off-target effects. Another direction is the combination of this compound with other drugs, such as chemotherapy agents, to enhance its anti-cancer effects. Another direction is the study of this compound in different animal models of disease to better understand its mechanism of action and potential therapeutic applications. Finally, the development of this compound analogs with improved pharmacokinetic properties may lead to the development of more effective treatments for various diseases.
科学研究应用
N-[4-(aminosulfonyl)phenyl]-2-(4-biphenylyloxy)propanamide has been extensively studied for its potential in treating various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and blocking angiogenesis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological research, this compound has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and stroke.
属性
IUPAC Name |
2-(4-phenylphenoxy)-N-(4-sulfamoylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-15(21(24)23-18-9-13-20(14-10-18)28(22,25)26)27-19-11-7-17(8-12-19)16-5-3-2-4-6-16/h2-15H,1H3,(H,23,24)(H2,22,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUBCRVGOJCDOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(4-morpholinyl)-3-nitro-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4173034.png)
![7-(2-methylphenyl)-5-(2-thienyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4173046.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(2-furylmethyl)-3-piperidinecarboxamide](/img/structure/B4173065.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(methylthio)benzamide](/img/structure/B4173073.png)

![N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4173089.png)
![2-{5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B4173095.png)
![N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B4173111.png)
![N-[4-(2,2-dichlorocyclopropyl)phenyl]-N'-1-naphthylurea](/img/structure/B4173118.png)


![7-(2-chloro-6-fluorophenyl)-5-(3,4-dimethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4173140.png)
![N-dibenzo[b,d]furan-3-yl-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4173144.png)
